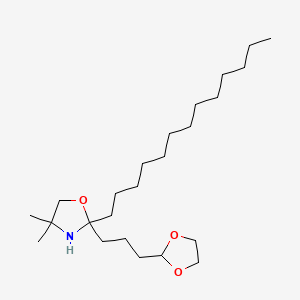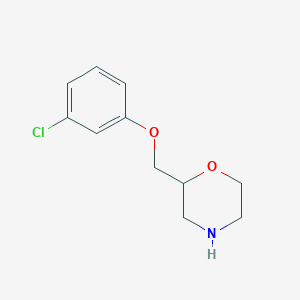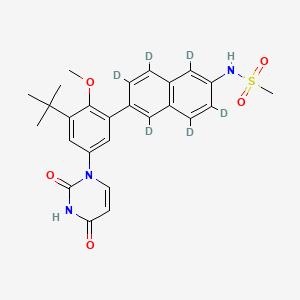
Dasabuvir Naphthyl-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dasabuvir Naphthyl-d6 is a deuterated form of Dasabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is primarily used in the treatment of chronic hepatitis C infection, particularly in combination with other antiviral agents such as ombitasvir, paritaprevir, and ritonavir .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dasabuvir Naphthyl-d6 involves the incorporation of deuterium atoms into the naphthyl ring of Dasabuvir. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuterium incorporation. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dasabuvir Naphthyl-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Dasabuvir Naphthyl-d6 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Dasabuvir in biological samples.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Dasabuvir.
Medicine: Investigated for its potential use in combination therapies for the treatment of hepatitis C.
Industry: Utilized in the development of new antiviral drugs and in the quality control of pharmaceutical formulations
Mecanismo De Acción
Dasabuvir Naphthyl-d6 exerts its effects by inhibiting the NS5B RNA-dependent RNA polymerase of the hepatitis C virus. This inhibition prevents the replication of the viral RNA, thereby halting the proliferation of the virus. The molecular target of this compound is the palm domain of the NS5B polymerase, where it induces a conformational change that renders the polymerase inactive .
Comparación Con Compuestos Similares
Similar Compounds
Sofosbuvir: Another NS5B polymerase inhibitor used in the treatment of hepatitis C.
Ledipasvir: An NS5A inhibitor used in combination with sofosbuvir for hepatitis C treatment.
Velpatasvir: An NS5A inhibitor used in combination with sofosbuvir for pan-genotypic hepatitis C treatment
Uniqueness
Dasabuvir Naphthyl-d6 is unique due to its deuterated naphthyl ring, which provides enhanced stability and metabolic resistance compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and in the development of more effective antiviral therapies .
Propiedades
Fórmula molecular |
C26H27N3O5S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]-1,3,4,5,7,8-hexadeuterionaphthalen-2-yl]methanesulfonamide |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31)/i6D,7D,8D,9D,12D,13D |
Clave InChI |
NBRBXGKOEOGLOI-XAMKWCMMSA-N |
SMILES isomérico |
[2H]C1=C(C2=C(C(=C(C(=C2[2H])NS(=O)(=O)C)[2H])[2H])C(=C1C3=C(C(=CC(=C3)N4C=CC(=O)NC4=O)C(C)(C)C)OC)[2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


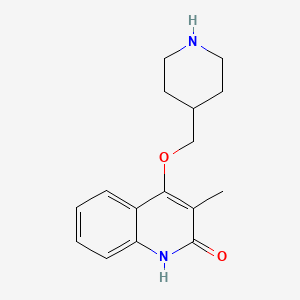
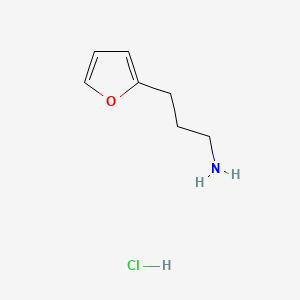
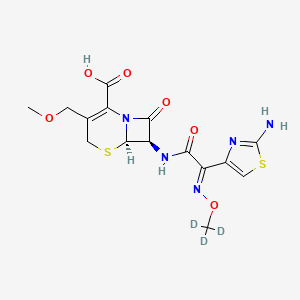
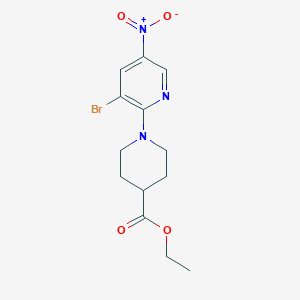
![tert-butyl N-[5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate](/img/structure/B13864420.png)
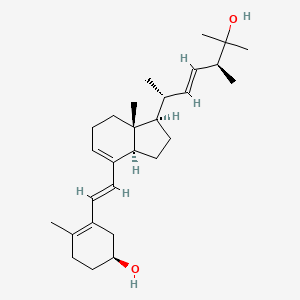

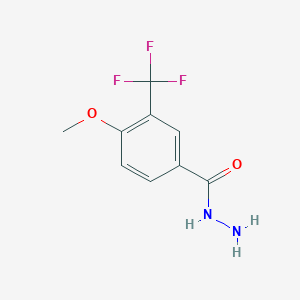
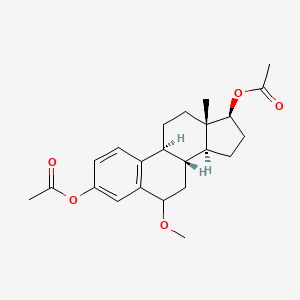
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-tyrosine](/img/structure/B13864449.png)

